molecular formula C2H2ClN B3334470 Chloroacetonitrile-13C2, 15N CAS No. 850261-36-8

Chloroacetonitrile-13C2, 15N

Cat. No.: B3334470
CAS No.: 850261-36-8
M. Wt: 78.47 g/mol
InChI Key: RENMDAKOXSCIGH-STGVANJCSA-N
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Description

Chloroacetonitrile-13C2, 15N is a stable isotope-labeled compound with the molecular formula Cl13CH213C15N. It is characterized by the presence of carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific applications. This compound is a derivative of chloroacetonitrile, which is an important intermediate in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetonitrile-13C2, 15N is typically synthesized through the halogenation of acetonitrile-13C2, 15N using chlorine gas. The reaction is carried out in a controlled environment, often at elevated temperatures, where chlorine substitutes a hydrogen atom in acetonitrile, resulting in the formation of this compound . The process is exothermic and releases hydrogen chloride as a byproduct, which needs to be carefully managed due to its corrosive nature.

Industrial Production Methods

Industrial production of this compound involves the use of specialized equipment to handle the isotopically labeled starting materials and the hazardous byproducts. The reaction conditions are optimized to maximize yield and minimize the formation of side products. Alternative methods include the reaction of chloroacetic acid-13C2 with ammonia-15N, followed by dehydration of the resulting chloroacetamide-13C2, 15N .

Chemical Reactions Analysis

Types of Reactions

Chloroacetonitrile-13C2, 15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, ammonia for substitution reactions, and Grignard reagents for addition reactions. The reactions are typically carried out under controlled conditions to ensure safety and maximize yield.

Major Products Formed

The major products formed from these reactions include chloroacetamide-13C2, 15N, substituted acetonitriles, and various addition products depending on the specific reagents used .

Scientific Research Applications

Chloroacetonitrile-13C2, 15N has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of isotopically labeled compounds for NMR spectroscopy and mass spectrometry studies.

    Biology: Employed in metabolic labeling experiments to trace biochemical pathways and study enzyme mechanisms.

    Medicine: Utilized in the development of radiolabeled pharmaceuticals for diagnostic imaging and therapeutic applications.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of chloroacetonitrile-13C2, 15N involves its reactivity as an electrophile due to the presence of the chloro and nitrile groups. The electron-withdrawing effect of the chloro group enhances the electrophilicity of the carbon in the nitrile group, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various substitution, addition, and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroacetonitrile-13C2, 15N is unique due to its dual isotopic labeling and the presence of both chloro and nitrile groups. This combination makes it highly reactive and versatile for various synthetic and analytical applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN/c3-1-2-4/h1H2/i1+1,2+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMDAKOXSCIGH-STGVANJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C]#[15N])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461502
Record name Chloroacetonitrile-13C2, 15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850261-36-8
Record name Chloroacetonitrile-13C2, 15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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